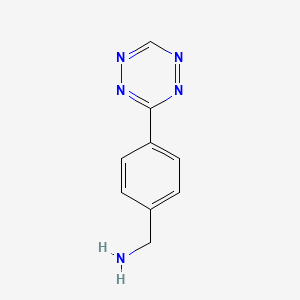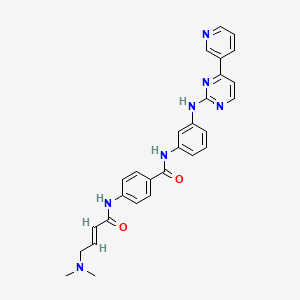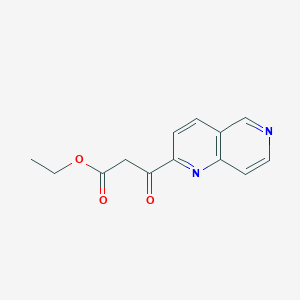![molecular formula C7H6ClN3 B1456788 4-氯-7-甲基-1H-吡唑并[4,3-c]吡啶 CAS No. 1159828-57-5](/img/structure/B1456788.png)
4-氯-7-甲基-1H-吡唑并[4,3-c]吡啶
描述
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and methyl substituents at specific positions on the ring structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.
科学研究应用
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials
生化分析
Biochemical Properties
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine on cellular processes are profound. It can alter cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the proliferation and differentiation of cells by modulating the activity of tropomyosin receptor kinases (TRKs), which are involved in cell growth and differentiation . Furthermore, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can influence the expression of genes related to cell cycle regulation and apoptosis, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time due to degradation or metabolic processes. In vitro studies have shown that the activity of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can decrease over time due to degradation, which can impact its long-term effects on cellular function . In vivo studies have also demonstrated that prolonged exposure to this compound can lead to changes in cellular responses, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cell death and tissue damage . Studies have identified threshold doses at which the compound’s beneficial effects are maximized, and adverse effects are minimized . These findings are crucial for determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . Additionally, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization with acetic acid to form the pyrazolo[4,3-c]pyridine core. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents .
Industrial Production Methods
Industrial production of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups replacing the chlorine or methyl groups .
作用机制
The mechanism of action of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 4-Chloro-1H-pyrazolo[3,4-b]pyridine
- 7-Methyl-1H-pyrazolo[3,4-b]pyridine
- 4-Chloro-7-methyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups in the pyrazolo[4,3-c]pyridine framework differentiates it from other pyrazolopyridine derivatives, making it a valuable compound for targeted research and applications .
属性
IUPAC Name |
4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLSUTSPKWVHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


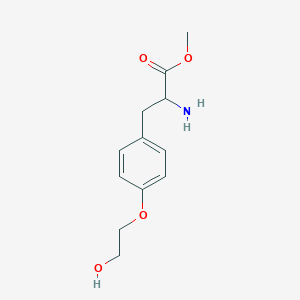

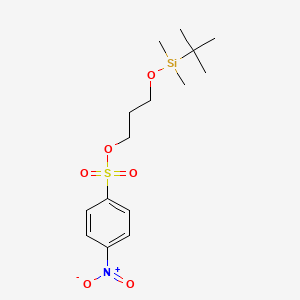

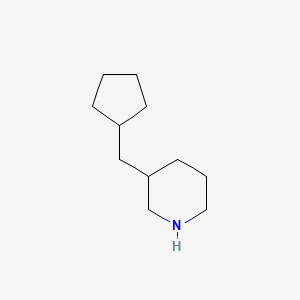


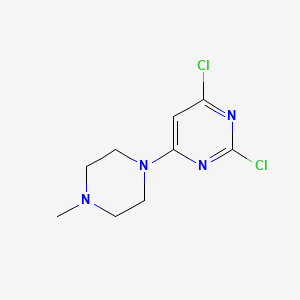
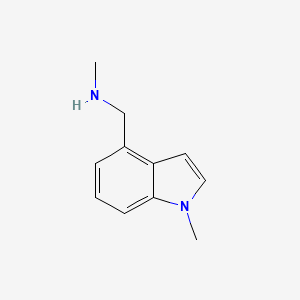
![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)
